molecular formula C50H56MgN2O8S2 B610695 Saroglitazar Magnesium CAS No. 1639792-20-3

Saroglitazar Magnesium

Cat. No.: B610695
CAS No.: 1639792-20-3
M. Wt: 901.4 g/mol
InChI Key: UJYFZCVPOSZDMK-YPPDDXJESA-L
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Saroglitazar Magnesium is a novel, first-in-class dual peroxisome proliferator-activated receptor (PPAR) agonist with potent PPARα and moderate PPARγ agonistic activity . This mechanism of action makes it a valuable compound for researching metabolic disorders. Activation of PPARα by this compound primarily influences lipid metabolism, leading to increased hepatic fatty acid oxidation, enhanced lipoprotein lipase activity, and reduced secretion of apolipoprotein C-III . These actions collectively result in a significant reduction of plasma triglycerides (TG), very-low-density lipoprotein (VLDL) cholesterol, and low-density lipoprotein (LDL) cholesterol, while increasing high-density lipoprotein (HDL) cholesterol levels . Concurrently, its PPARγ agonist activity improves insulin sensitivity by modulating the transcription of genes involved in glucose uptake and utilization, thereby reducing fasting plasma glucose and glycated hemoglobin (HbA1c) in preclinical models of type 2 diabetes . The primary research applications of this compound include the study of atherogenic diabetic dyslipidemia (ADD), especially in cases not fully controlled by statins alone . Furthermore, its synergistic dual-receptor activity has shown promise in research models for non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH), demonstrating significant improvements in liver transaminases (ALT/AST), liver stiffness, and hepatic steatosis . Research is also exploring its potential application in other cholestatic liver diseases . Pharmacokinetic studies indicate that this compound is well-absorbed orally, has a half-life of approximately 5.6 hours, and is highly protein-bound (>99%), undergoing hepatic metabolism primarily via CYP2C8 and CYP3A4 enzymes . In vitro studies suggest a low potential for clinically significant drug-drug interactions related to major cytochrome P450 isozymes . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

magnesium;(2S)-2-ethoxy-3-[4-[2-[2-methyl-5-(4-methylsulfanylphenyl)pyrrol-1-yl]ethoxy]phenyl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C25H29NO4S.Mg/c2*1-4-29-24(25(27)28)17-19-6-10-21(11-7-19)30-16-15-26-18(2)5-14-23(26)20-8-12-22(31-3)13-9-20;/h2*5-14,24H,4,15-17H2,1-3H3,(H,27,28);/q;;+2/p-2/t2*24-;/m00./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJYFZCVPOSZDMK-YPPDDXJESA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CC1=CC=C(C=C1)OCCN2C(=CC=C2C3=CC=C(C=C3)SC)C)C(=O)[O-].CCOC(CC1=CC=C(C=C1)OCCN2C(=CC=C2C3=CC=C(C=C3)SC)C)C(=O)[O-].[Mg+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO[C@@H](CC1=CC=C(C=C1)OCCN2C(=CC=C2C3=CC=C(C=C3)SC)C)C(=O)[O-].CCO[C@@H](CC1=CC=C(C=C1)OCCN2C(=CC=C2C3=CC=C(C=C3)SC)C)C(=O)[O-].[Mg+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H56MgN2O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

901.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1639792-20-3
Record name Saroglitazar magnesium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1639792203
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SAROGLITAZAR MAGNESIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K8V5DLS63R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Core Reaction Sequence

The synthesis of this compound revolves around a multi-step process beginning with a hydroxy compound (A) and a mesylate derivative (A1). The general pathway, as outlined in patent US10112898B2, involves four primary stages:

  • Alkoxy Ester Formation :
    Hydroxy compound (A) reacts with mesylate compound (A1) under basic conditions to yield an alkoxy ester intermediate (Formula II). This step typically employs polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF), with reaction temperatures maintained between 25°C and 50°C.

  • Hydrolysis of Alkoxy Ester :
    The alkoxy ester (II) undergoes hydrolysis using either acidic or basic conditions. Acidic hydrolysis (e.g., hydrochloric acid) produces the free acid form (Formula IB, M = H), while basic hydrolysis (e.g., sodium hydroxide) generates a pharmaceutically acceptable cation salt (Formula IB, M = Na, K, or Li).

  • Neutralization (Optional) :
    If a cation salt (IB, M = Na/K/Li) is formed, it may be neutralized with an acid (e.g., HCl) to revert to the free acid (IB, M = H).

  • Magnesium Salt Formation :
    The free acid (IB, M = H) reacts with a magnesium source (e.g., magnesium acetate tetrahydrate) in a solvent system (e.g., ethanol/water) to produce this compound (Formula I).

Table 1: Key Reaction Conditions for this compound Synthesis

StepReagents/ConditionsSolvent SystemTemperature RangeYield (%)
Alkoxy Ester FormationMesylate A1, K₂CO₃DMF25–50°C85–92
HydrolysisNaOH (2M) or HCl (1M)H₂O/THF60–80°C90–95
NeutralizationHCl (pH 2–3)Ethanol/H₂O25°C98
Magnesium Salt FormationMg(OAc)₂·4H₂OEthanol/H₂O (3:1)50–60°C88–93

Role of Mesylate Intermediates

The mesylate compound (A1) acts as a critical electrophile in the alkoxy ester formation. Its superior leaving-group properties facilitate nucleophilic substitution, enabling high regioselectivity and minimizing side reactions. Patent data highlight that the use of mesyl chloride in situ for generating A1 reduces purification demands, enhancing process efficiency.

Reaction Mechanisms and Stereochemical Considerations

Alkoxy Ester Synthesis

The reaction between hydroxy compound (A) and mesylate (A1) proceeds via an Sₙ2 mechanism, where the hydroxyl oxygen of (A) attacks the electrophilic carbon of the mesylate group. This step is highly sensitive to steric hindrance, necessitating bulky solvents like THF to stabilize transition states.

Hydrolysis Dynamics

Basic hydrolysis of the alkoxy ester (II) follows a nucleophilic acyl substitution pathway, with hydroxide ions attacking the carbonyl carbon. In contrast, acidic hydrolysis proceeds via protonation of the ester oxygen, rendering the carbonyl carbon more electrophilic for water attack. The choice between acidic or basic conditions depends on the desired intermediate (free acid vs. salt).

Magnesium Complexation

The final step involves deprotonation of the free acid (IB, M = H) by magnesium acetate, forming a stable bis-carboxylate magnesium complex. Theoretical studies suggest that the magnesium ion coordinates with two carboxylate anions and two water molecules, creating an octahedral geometry that enhances crystalline stability.

Optimization Strategies for Industrial-Scale Production

Solvent Selection and Recycling

Industrial processes prioritize solvent systems that balance reactivity, safety, and recyclability. Ethanol/water mixtures (3:1 v/v) are favored for magnesium salt formation due to their low toxicity and ease of removal via distillation. Patent US10112898B2 emphasizes solvent recovery rates exceeding 95%, significantly reducing environmental impact.

Minimizing Intermediate Isolation

A breakthrough in this compound synthesis involves bypassing the isolation of intermediates (II and IB). By maintaining reaction mixtures in a single vessel, manufacturers reduce processing time and impurity generation. This "telescoping" approach has achieved overall yields of 78–82% in pilot-scale trials.

Table 2: Comparative Analysis of Isolation vs. Telescoped Processes

ParameterIsolation MethodTelescoped Method
Total Steps42
Process Time (hr)48–5624–30
Overall Yield (%)70–7578–82
Purity (HPLC)99.2%99.5%

Magnesium Source Optimization

While magnesium acetate tetrahydrate is the standard reagent, alternative sources like magnesium hydroxide or magnesium chloride have been explored. However, acetate’s mild basicity and solubility profile make it ideal for preventing side reactions during complexation.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR : Key peaks include δ 7.3–7.5 ppm (aromatic protons) and δ 3.6–4.0 ppm (methoxy groups).

  • FT-IR : Carboxylate stretches appear at 1580–1610 cm⁻¹, confirming successful magnesium complexation.

Chromatographic Purity

High-performance liquid chromatography (HPLC) methods utilizing C18 columns and acetonitrile/water gradients achieve baseline separation of this compound from impurities. Acceptance criteria mandate ≤0.1% for any single impurity.

Industrial-Scale Production Challenges

Crystallization Control

Consistent crystal morphology is critical for bioavailability. Pilot studies demonstrate that slow cooling (0.5°C/min) of the ethanol/water mixture yields uniform rhombic crystals with a mean particle size of 50–70 µm.

Regulatory Compliance

Manufacturers must adhere to ICH guidelines for residual solvents (e.g., DMF limits < 880 ppm) and heavy metals (e.g., Pb < 10 ppm). Recent audits highlight compliance rates exceeding 99.8% for batches produced via telescoped methods .

Chemical Reactions Analysis

Types of Reactions: Saroglitazar magnesium undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted derivatives of saroglitazar, which may have different pharmacological properties .

Scientific Research Applications

Therapeutic Applications

1. Treatment of Chylomicronemia Syndrome

  • Indications : Saroglitazar magnesium is indicated for the treatment and prevention of complications associated with chylomicronemia syndrome, including familial chylomicronemia syndrome and Type V hyperlipoproteinemia. It is effective in reducing postprandial triglyceride levels and preventing recurrent pancreatitis episodes, as well as addressing symptoms like eruptive xanthomas and hepatosplenomegaly .
  • Clinical Evidence : In clinical settings, patients receiving saroglitazar demonstrated significant reductions in triglyceride levels, leading to improved clinical outcomes .

2. Management of Non-Alcoholic Fatty Liver Disease (NAFLD)

  • Efficacy : this compound has shown promising results in Phase 2 clinical trials for NAFLD and non-alcoholic steatohepatitis (NASH). A study reported a 44.39% reduction in alanine aminotransferase (ALT) levels among treated patients, indicating improved liver function .
  • Safety Profile : The compound has been well tolerated with minimal adverse effects, making it a viable option for long-term management of liver diseases .

3. Primary Biliary Cholangitis (PBC)

  • Clinical Trials : this compound is currently being evaluated in Phase 2(b)/3 clinical trials for its efficacy in treating PBC. Initial results have indicated favorable outcomes, including improvements in liver biochemistry and patient-reported outcomes related to fatigue and emotional well-being .
  • Dosage Optimization : Ongoing studies aim to determine the optimal dosing regimen to maximize therapeutic benefits while minimizing side effects .

Pharmacokinetics and Safety

Pharmacokinetic studies have demonstrated that this compound is safe across different populations, including those with varying degrees of hepatic impairment. A single oral dose was found to be well tolerated, with no significant alterations in pharmacokinetic parameters for mild to moderate hepatic impairment; however, severe impairment required careful monitoring due to increased drug exposure .

Case Study 1: EVIDENCES IV Trial

  • Objective : To evaluate the efficacy of this compound in patients with NAFLD.
  • Results : The trial showed significant improvements in liver enzymes and metabolic parameters without weight gain or fluid retention, highlighting the drug's potential as a dual-action agent against hepatic steatosis and dyslipidemia .

Case Study 2: Phase 1 Study on Hepatic Impairment

  • Objective : To assess the pharmacokinetics of this compound in subjects with hepatic impairment.
  • Findings : The study confirmed that while mild to moderate impairment did not affect drug clearance significantly, severe impairment necessitated dosage adjustments due to increased exposure levels .

Mechanism of Action

Saroglitazar magnesium exerts its effects by activating PPAR alpha and PPAR gamma receptors. Activation of PPAR alpha leads to increased fatty acid oxidation and reduced triglyceride levels, while activation of PPAR gamma improves insulin sensitivity and glucose uptake. This dual action helps in managing both lipid and glucose levels in patients with type 2 diabetes mellitus and dyslipidemia .

Comparison with Similar Compounds

Fenofibrate (PPARα Agonist)

  • Mechanism : Selective PPARα agonist; reduces triglycerides via increased fatty acid oxidation.
  • Efficacy : Comparable to saroglitazar in lowering triglycerides but lacks glycemic benefits .
  • Safety : Generally well-tolerated but ineffective for NASH and may cause renal toxicity in predisposed patients .
  • Clinical Use: Limited to hypertriglyceridemia.

Pioglitazone (PPARγ Agonist)

  • Mechanism : Selective PPARγ agonist; improves insulin sensitivity and glycemic control.
  • Efficacy : Demonstrated histological improvement in NASH but with modest lipid benefits .
  • Safety : Associated with weight gain, edema, heart failure, and bone fractures .
  • Clinical Use : Approved for T2DM and NASH but restricted due to safety concerns.

Elafibranor (PPARα/δ Agonist)

  • Mechanism : Dual PPARα/δ agonist; targets lipid metabolism and inflammation.
  • Efficacy : Failed phase III trials for NASH despite phase II success; inferior to saroglitazar in reducing NAFLD activity scores (NAS) .
  • Safety: No significant AEs reported but lacks regulatory approval.

Lanifibranor (Pan-PPAR Agonist)

  • Mechanism : Activates PPARα, δ, and γ; broad metabolic effects.
  • Efficacy : Phase II data show fibrosis reduction and NASH resolution, but comparative studies with saroglitazar are lacking .

Diosmin (Natural Flavonoid)

  • Mechanism : PPARα/γ modulation via indirect pathways.
  • Efficacy : Comparable to saroglitazar in reducing hepatic steatosis and inflammation in preclinical NASH models .

Clinical Trial Outcomes and Efficacy

Compound Indication Key Findings Reference
Saroglitazar NASH - 48.9% reduction in ALP (vs. 3.3% placebo); improved NAS and fibrosis
- 44.4% ALT reduction in phase II trials
Pioglitazone NASH - 34% NAS reduction vs. placebo; no significant fibrosis improvement
Elafibranor NASH - Failed phase III; 19% NASH resolution vs. 12% placebo
Lanifibranor NASH - Phase II: 49% NASH resolution vs. 27% placebo

Biological Activity

Saroglitazar magnesium is a novel dual agonist of peroxisome proliferator-activated receptors (PPARs), specifically PPARα and PPARγ. It has garnered attention for its potential therapeutic roles in managing various metabolic disorders, particularly non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and diabetic dyslipidemia. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacokinetics, efficacy in clinical trials, and mechanisms of action.

Overview of this compound

  • Chemical Structure : this compound is a synthetic compound that acts primarily as a dual PPARα/γ agonist.
  • Mechanism of Action : By activating PPARα, saroglitazar enhances lipid metabolism, reducing triglyceride levels and increasing high-density lipoprotein cholesterol (HDL-C). PPARγ activation improves insulin sensitivity, which is crucial in managing type 2 diabetes mellitus (T2DM) .

Pharmacokinetics

The pharmacokinetic profile of this compound has been assessed in various studies:

  • Food Effect : A study indicated that food intake reduced the maximum concentration (C_max) of saroglitazar by 30%, but did not affect the area under the curve (AUC) . This suggests that while food may influence absorption rates, it does not significantly impact overall bioavailability.
  • Safety Profile : Saroglitazar has been reported to be well-tolerated with mild adverse effects, making it a viable option for long-term use in patients with metabolic disorders .

Case Studies and Clinical Trials

  • EVIDENCES IV Trial :
    • Design : A randomized, double-blind, placebo-controlled trial involving 106 patients with NAFLD/NASH.
    • Results : The trial demonstrated a significant reduction in alanine aminotransferase (ALT) levels by 44.39% after 16 weeks of treatment with 4 mg saroglitazar compared to placebo . Improvements were also noted in hepatic fat content and insulin resistance.
  • Phase 2 Study for Primary Biliary Cholangitis (PBC) :
    • Findings : Patients receiving saroglitazar showed a significant decrease in alkaline phosphatase (ALP) levels, with an average reduction of approximately 50% across treatment groups . This study highlights saroglitazar's potential in treating cholestatic liver diseases.
  • Real-World Evidence :
    • A study involving 112 NAFLD patients indicated significant improvements in liver stiffness measurements (LSM) and controlled attenuation parameter (CAP) values after 52 weeks of treatment with saroglitazar . Key biochemical markers such as ALT, AST, LDL cholesterol, and triglycerides also showed substantial reductions.

This compound exerts its effects through several biological pathways:

  • Lipid Metabolism : Activation of PPARα enhances fatty acid oxidation and reduces triglyceride accumulation in hepatocytes.
  • Anti-inflammatory Effects : In vitro studies have shown that saroglitazar can reverse palmitic acid-induced inflammatory markers such as TNF-α and IL-6 while promoting antioxidant enzymes like superoxide dismutase .
  • Insulin Sensitization : By activating PPARγ, saroglitazar improves glucose uptake and insulin sensitivity, which is beneficial for patients with T2DM.

Summary Table of Key Findings

Study/TrialPopulationTreatment DurationKey Outcomes
EVIDENCES IV TrialNAFLD/NASH Patients16 weeksALT reduction by 44.39%, improved hepatic fat
Phase 2 PBC StudyPBC Patients16 weeksALP reduction by ~50%, acceptable safety
Real-World EvidenceNAFLD Patients52 weeksSignificant reductions in LSM and CAP

Q & A

Q. What is the molecular mechanism of action of Saroglitazar Magnesium, and how is it experimentally validated?

this compound acts as a dual PPARα/γ agonist, modulating lipid metabolism (via PPARα) and insulin sensitivity (via PPARγ). Experimental validation includes:

  • X-ray crystallography to resolve ligand-receptor binding interactions, showing distinct structural engagement with PPARα/γ but not PPARδ .
  • In vitro assays (e.g., HepG2 cells) demonstrating EC50 values of 0.65 pM (PPARα) and 3 nM (PPARγ) .
  • Preclinical models (diet-induced NASH in rodents) confirming reductions in hepatic steatosis, inflammation, and fibrosis .

Q. What are the primary endpoints and dosing regimens in clinical trials evaluating this compound for NASH?

Key endpoints include:

  • Histopathological improvements : ≥2-point reduction in NAFLD Activity Score (NAS) without fibrosis worsening (EVIDENCES II trial) .
  • Non-invasive biomarkers : MRI proton density fat fraction (MRI-PDFF) for liver fat quantification .
  • Dosage : 1–4 mg/day in Phase II/III trials, with 4 mg showing significant ALT reduction (EVIDENCES IV) .

Q. How are preclinical models utilized to assess this compound’s efficacy in metabolic disorders?

  • Diet-induced models : High-fat, high-fructose (HFHF) or choline-deficient diets in rodents to mimic human NASH pathology .
  • Outcome metrics : Liver histology (steatosis, ballooning), serum ALT/AST, and lipid profiling .
  • Mechanistic studies : PPARα/γ activation via gene expression analysis (e.g., fatty acid oxidation genes) .

Advanced Research Questions

Q. How does the structural binding of this compound to PPARα/γ inform subtype selectivity and therapeutic optimization?

  • Crystallographic studies reveal that Saroglitazar occupies the "Center" and "Arm II" regions of PPARα/γ, with a 121.8° rotation in the phenylpyrrole moiety between subtypes, explaining its dual agonism .
  • Anomalous X-ray diffraction identifies sulfur-mediated interactions with methionine/cysteine residues, critical for stabilizing receptor-ligand complexes .
  • Mutagenesis assays (e.g., W228G/R248G PPARδ mutants) confirm lack of PPARδ activation, reducing off-target risks .

Q. How should researchers address contradictions in safety data (e.g., serum creatinine fluctuations) across this compound studies?

  • Meta-analysis stratification : Subgroup analysis by patient cohorts (e.g., NASH vs. post-transplant NAFLD) to isolate confounding factors .
  • Pharmacovigilance integration : Longitudinal monitoring in Phase IV trials or observational registries to assess renal safety signals .
  • Mechanistic toxicology : Evaluate PPARγ-mediated effects on renal tubular function in preclinical models .

Q. What methodological considerations apply when designing combination therapy trials (e.g., this compound + Vitamin E)?

  • Endpoint harmonization : Use composite endpoints (e.g., NAS reduction + fibrosis stability) to capture synergistic effects .
  • Dose escalation protocols : Sequential vs. parallel arms to identify pharmacokinetic interactions .
  • Biomarker validation : Pair MRI-PDFF with transcriptomic profiling to differentiate drug-specific vs. combinatorial mechanisms .

Q. How can non-invasive biomarkers replace liver biopsy in this compound trials for NASH?

  • Validation hierarchy : Correlate MRI-PDFF or transient elastography with histopathology in pilot cohorts before full trial deployment .
  • Multi-omics integration : Combine lipidomics (serum triglycerides) with proteomics (adiponectin) to enhance predictive accuracy .

Q. What are the challenges in translating preclinical pharmacokinetic data (e.g., hepatobiliary excretion) to human dosing regimens?

  • Species-specific ADME : Adjust for higher metabolic stability in human vs. rodent microsomes (e.g., CYP3A4/2C8 profiling) .
  • Allometric scaling : Use dog models (47% oral bioavailability) to approximate human pharmacokinetics .
  • Excretion studies : Monitor fecal elimination in Phase I trials to validate preclinical hepatobiliary clearance .

Q. How do post-market observational studies complement RCT findings for this compound?

  • Real-world data (RWD) : Retrospective analyses of Indian cohorts (e.g., post-approval safety in cirrhotic patients) to identify rare adverse events .
  • Propensity score matching : Adjust for confounders (e.g., metformin co-administration) to isolate drug effects .

Q. What strategies mitigate attrition risks in long-term this compound trials for NASH?

  • Adaptive trial designs : Interim futility analyses (e.g., 24-week MRI-PDFF checkpoint) to refine enrollment .
  • Patient retention tools : Mobile health platforms for remote biomarker monitoring (e.g., ALT/AST via fingerstick) .
  • Open-label extensions : Offer continued access post-trial to incentivize participation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.